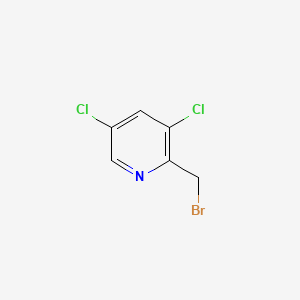

2-(Bromomethyl)-3,5-dichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRJOHFVZATANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291134 | |

| Record name | 2-(Bromomethyl)-3,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-19-3 | |

| Record name | 2-(Bromomethyl)-3,5-dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-3,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3,5-dichloropyridine

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(Bromomethyl)-3,5-dichloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical development. The document outlines robust synthetic methodologies, emphasizing the rationale behind procedural choices and reaction mechanisms. A primary focus is placed on the free-radical bromination of 2-methyl-3,5-dichloropyridine. Furthermore, this guide establishes a full protocol for the definitive structural confirmation of the target compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental procedures, safety protocols, and data interpretation are presented to equip researchers, chemists, and drug development professionals with the critical knowledge required for the successful preparation and validation of this valuable chemical intermediate.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are cornerstone building blocks in the synthesis of complex, biologically active molecules. Their unique electronic properties and versatile reactivity make them indispensable scaffolds in the development of novel pharmaceuticals and advanced agrochemicals.[1][2] The strategic placement of halogen atoms on the pyridine ring modulates the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound (Molecular Formula: C₆H₄BrCl₂N, Molecular Weight: 240.91 g/mol ) is a particularly valuable intermediate.[3] The dichlorinated pyridine core provides a stable and synthetically versatile platform, while the reactive bromomethyl group at the 2-position serves as a potent electrophilic handle for introducing the pyridine moiety into larger molecules through nucleophilic substitution reactions. This functionality is crucial for creating new chemical entities targeting specific biological pathways in drug discovery or for developing next-generation herbicides and fungicides.[2] This guide offers an in-depth exploration of its synthesis and the rigorous analytical methods required to confirm its identity and purity.

Synthetic Methodologies: A Comparative Analysis

The preparation of this compound can be approached via several synthetic routes. The selection of a particular method depends on factors such as starting material availability, scalability, yield, and safety considerations. Here, we analyze the two most chemically sound and practical approaches.

Route A: Free-Radical Bromination of 2-Methyl-3,5-dichloropyridine

This is the most direct and widely employed method, involving a benzylic-type bromination of the methyl group. The reaction proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction.[4]

-

Reagents : N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as an excellent source of bromine radicals (Br•) by providing a constant, low concentration of molecular bromine (Br₂) in the reaction mixture.[5] This is critical for achieving selectivity for substitution at the methyl group while avoiding competitive electrophilic addition to the pyridine ring.[5]

-

Initiator : The reaction requires a radical initiator to start the chain process. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

-

Mechanism : The reaction is initiated by the homolytic cleavage of the initiator upon heating or UV irradiation, generating radicals. These radicals abstract a hydrogen atom from the methyl group of the pyridine substrate, forming a resonance-stabilized benzylic-type radical. This radical then reacts with Br₂ (generated from NBS and trace HBr) to form the desired product and a bromine radical, which propagates the chain reaction.[6]

Route B: Halogen Exchange from 2-(Hydroxymethyl)-3,5-dichloropyridine

An alternative pathway involves the conversion of a hydroxyl group to a bromide. This route is viable if the corresponding alcohol, 2-(hydroxymethyl)-3,5-dichloropyridine, is readily available.

-

Reagents : Strong brominating agents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are effective for this conversion.

-

Causality : These reagents protonate the hydroxyl group, converting it into a good leaving group (water), which is then displaced by a bromide ion in an Sₙ2 reaction.

-

Considerations : While effective, this method involves highly corrosive and water-sensitive reagents like PBr₃, which requires stringent anhydrous conditions and careful handling.[7][8]

Comparison of Synthetic Routes

| Feature | Route A: Radical Bromination | Route B: Halogen Exchange |

| Starting Material | 2-Methyl-3,5-dichloropyridine | 2-(Hydroxymethyl)-3,5-dichloropyridine |

| Key Reagents | N-Bromosuccinimide (NBS), AIBN | Phosphorus Tribromide (PBr₃) or HBr |

| Advantages | High selectivity, milder conditions, readily available reagents. | High-yielding transformation. |

| Disadvantages | Potential for over-bromination (dibromo product), requires careful monitoring. | Uses highly corrosive and moisture-sensitive reagents, requires strict anhydrous conditions.[7] |

| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (75-95%) |

| Recommendation | Preferred for lab-scale synthesis due to superior handling safety and selectivity. | Suitable for specific applications where the alcohol precursor is more accessible. |

Detailed Experimental Protocols

The following protocol details the preferred synthesis of this compound via the Wohl-Ziegler bromination of 2-methyl-3,5-dichloropyridine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-3,5-dichloropyridine (1.0 eq).

-

Reagent Addition : Add anhydrous carbon tetrachloride (CCl₄) as the solvent. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Reaction Execution : Place the flask in a preheated oil bath and reflux the mixture (approx. 77°C). The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-8 hours.

-

Workup - Filtration : Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath. The succinimide byproduct will precipitate as a white solid. Filter the mixture to remove the solid and wash the solid with a small amount of cold CCl₄.

-

Workup - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product is typically an oil or low-melting solid. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Characterization and Structural Elucidation

Definitive confirmation of the product's structure and purity is achieved through a combination of spectroscopic methods.

Characterization Workflow Diagram

Caption: Workflow for the spectroscopic characterization of the final product.

Expected Spectroscopic Data

The following data are predicted based on the chemical structure and analysis of similar compounds.[9][10]

| Technique | Expected Result | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3 ppm (d, 1H)δ ~7.8 ppm (d, 1H)δ ~4.6 ppm (s, 2H) | The two doublets (d) correspond to the two distinct aromatic protons on the dichloropyridine ring. The singlet (s) integrating to 2 protons is characteristic of the isolated bromomethyl (-CH₂Br) group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-152 ppm (C)δ ~148-150 ppm (C)δ ~138-140 ppm (CH)δ ~124-126 ppm (CH)δ ~132-134 ppm (C)δ ~30-33 ppm (CH₂) | Signals in the aromatic region (120-155 ppm) correspond to the five carbons of the pyridine ring. The upfield signal around 30-33 ppm is indicative of the bromomethyl (-CH₂Br) carbon. |

| Mass Spectrometry (EI) | M⁺ peaks at m/z ~239, 241, 243, 245 | Confirms the molecular weight (240.91 g/mol ).[3] The complex isotopic pattern is the definitive signature of a molecule containing one bromine (⁷⁹Br/⁸¹Br) and two chlorine (³⁵Cl/³⁷Cl) atoms. |

| IR Spectroscopy (KBr/Thin Film) | ν ~3100-3000 cm⁻¹ (weak)ν ~1550, 1450 cm⁻¹ (med-strong)ν ~1100-1000 cm⁻¹ (strong)ν ~700-600 cm⁻¹ (strong) | Aromatic C-H stretching.C=C and C=N aromatic ring stretching vibrations.C-Cl stretching vibrations.C-Br stretching vibration. |

Safety and Handling Protocols

Working with the reagents and product involved in this synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[8] All manipulations should be performed inside a certified chemical fume hood.[11]

-

Reagent-Specific Precautions :

-

N-Bromosuccinimide (NBS) : Is an irritant and should be handled with care. Avoid inhalation of dust.

-

Phosphorus Tribromide (PBr₃) : (If using Route B) Is extremely corrosive and reacts violently with water.[6][7] It causes severe skin burns and eye damage and may cause respiratory irritation.[8] Must be handled under anhydrous conditions in a well-ventilated fume hood.[11] An emergency shower and eyewash station must be readily accessible.[12]

-

Carbon Tetrachloride (CCl₄) : Is a toxic and environmentally hazardous solvent. Use in a well-ventilated fume hood and minimize quantities.

-

-

Product Handling : this compound is expected to be a lachrymator and an irritant. Avoid contact with skin, eyes, and clothing.

-

Waste Disposal : All chemical waste, including solvents and residual reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[12]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The recommended synthetic route via free-radical bromination of 2-methyl-3,5-dichloropyridine offers a reliable and manageable approach for laboratory-scale preparation. The comprehensive characterization workflow, utilizing NMR, MS, and IR spectroscopy, ensures the unambiguous confirmation of the product's identity and purity. By adhering to the methodologies and safety precautions outlined herein, researchers can confidently prepare this valuable chemical intermediate for application in pharmaceutical and agrochemical research and development.

References

[7] Merck Millipore. (n.d.). SAFETY DATA SHEET: Phosphorus tribromide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRERsxqL6u8TlPmF16K3c6NHnjZDGqIvPzuBQpDHnBil9v7RsVH3YPTlIAI9wizQdK5zrgHrJEHrWcz04f8fQqBBtMgQ-qst-cx2qNwRDzebJHUggNo9nodrICG_yvk03xAzPSKkmsUxMdClqpHpBHCJGVmWoczINKfTwXmqxxA7jkpL_WrKx9M6QRoO-UCS-RgSudnLOJ6kZa8meuEJww5u_dWTL3bg4VqxStBTdbxil_x_Q2gcW9cCNB0sXWwdv32b2dMmkkERPulWJXBmaCwmocU6ycFUjo0ZqRpS1QDFxRB-7w95Bk2yyZ9icNBPmWFohSj0ZpKrS6cXjPAe35_9Vwn9lx

[11] TCI Chemicals. (2023). SAFETY DATA SHEET: Phosphorus Tribromide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxnJjqr7oPW3EiSA-p-MFfaG6LrwvXybbMLPB3gs8WNfkt1Bfnx3bkPgLwKKMxXs7x7r7j9NZG0suWOfd3smupT0cQ0E1kduVIBMFJSsyj3JZ3jCimtCxBc51nCztVmBxC0Gt-btsbtDmgfUaBxV7wUQ==

[8] CDH Fine Chemical. (n.d.). PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPhBusHFyDsWkL4teopnZDNrB3lXPrP-HER5p8IamNplxBMOrOmYR_q8gLNz1oR8YS92V-W4zqXHoxYLYSMFDNIt2znSY9gQYYdi1WtSrxS4pfMvhjNChxhHvtH52-fOnBmWt15vqbcuAYbF4emWGnEnKO_JXtbbfgkpolDCPKOI_VkJR05viYXa1OYVGpRnvpHbzHRWLtFhUCY470pE5XuXnLlQZ2CQ==

[6] Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQtEvfqrwIC1G5D-a9pJC6FzepvX7PVvvuPiCDozF73DEmwPOeCFkR40IAY8xdzz9L_Oj3CD6lcYecHIukNSLo5e1g4VD647iT-K0X1CNWcDLiRfA5tEl6Ey9MLbVxLapeyWlZ1MKx4d4NsOleQw==

[12] New Jersey Department of Health. (n.d.). PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE03zwd7WufEOoPuPcuPqeClAB3wFa8NevwURwGzwB9a7Y5TTzcqxecPJZKToiBMuhJA4DPHGupv5Y6ZHjjdDx_ldYom7Ld0267euEivmwDkRMvPt_ZcW4bIiGPodHdJYIXlnHkbM94UunaOlFr2Avu2ZrDk6U=

[13] Loba Chemie. (2022). PHOSPHORUS TRIBROMIDE 1.0 M SOLUTION IN DICHLOROMETHANE Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyi9wkgSNzSdSVpuvxbaTCXLWQfZsw0FbQgCODMyYuB1fO-fYbXWJ7tu_rbbCzTAQZfRC9GzJZG9EXo7Nf9oUWHV8KTOf6wDhm5z5XR1OK1PoJFioFcdRvSMp6ciPkuVpGR6qW-hclxyMfNvzFA0vsbgNRGA7Al9DtPhzig0VYnGr6A_0Eym-LjvWIXuVnz6DRx4Uw8Iqly7J2Z89V_sM=

[5] Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX_E9NfXo_A3g0C7l58qLHQvhSk3wLKLWoRfI8k4sFPwtsKTHQrUIrMweUxuqA0IwWJaIP3-ya4L-5YJdDmlTlAlOEw-N7m34C55ypL4tkMXbv-C7Uwz43gvrKRK5gHgY0CMgRmJY-ZYRoXOl3tf8KMxEa48OjGk0sMdAeyog-b9UC-8CgjYPitzI3riTJt7vPdqx8

[14] Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. The Journal of Organic Chemistry, 48(16), 2743-2747. Retrieved from ResearchGate.

[4] Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCYyqnbJBc6-N7zxJeshRSnGneFax4sqtHX--UGLLUG_H6ntNppPTYdnrmgV9p5xTU6MmL03XHyFJ8swyLzWPVu8KKpaHQJQRn2sA15WtGSYZq2bPY-faWhUjUO5fpsUzevLfThFQd8W7Lzg==

[3] ChemScene. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsEtO1L4aR6tfQcU4jehbwirz14_d65yLYKZRi3sC5gvany3cL-AZJwEbGMube3NgJs39TfFYAl2m-xucJCJ06zPlnIq84fbAAElkVnvDgRN25XVfxe2RXLW_JbwNsfL4ZaNsLswI=

[1] Chem-Impex. (n.d.). 2-Bromo-3,5-dichloropyridine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWssmUf9fVujm3grmGodHSDrLWxrpVLd-OMKlG271JEYWOtNOgDIOCev0A-DnhNTY4FtKSu-yDShSTCUbUUKjFs9yKwZA7jfWcKAXonJw9f2p8Io_Pg5aQ-hUpZJagXX-MZwo=

[9] ChemicalBook. (n.d.). 2,5-Dichloropyridine(16110-09-1) 1H NMR spectrum. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsr-7bzNo0QzKOZCraJZhGqD0a2urF0c5QLrghswU2Od7zV564uuYQXjFycwpM6WosbX4tux6Q0KSzaZRvHwfWJiQ6tOX7zcXnZ3ewOzxwXCrzVvngNv4RZC1Lvl9eJ2_zFKN5eEVnkd8kIsbkq9pmi1mvsWYjjg==

[10] BenchChem. (n.d.). Spectroscopic Profile of 2,3-Dichloropyridine: A Technical Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESt2t689mrjD7JA90oqTW7iIU56VyYtP_voHAEVZ20TQ2PP2xAyMYQdAisbkcpwVDxfsykH9kjORuzuGj0jXSVJXwqoz9w3Lwd1279oSsU-Iw46p_nsF9kDDXhpiljTx6NeYY_Wx2pHpRbmTJsvXbdL-3-koTY4c46vbwbMTSMNlEcEKYmm2bVCZWp27-AUu9HsJfAlc35yJ6kf6c=

[2] J&K Scientific. (n.d.). 2-Bromo-3,5-dichloropyridine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7fX2Ij0ZoA-DOp1882_0R3c90YmEWDC_ZZn9wPpiNbetZbqxetMxGRPPl6YXptwi30yWyGN3z95esZGDEs7lQt74SH5JcIYyKZk26dUuWYXlvwi9O9gz0Q6jhVoWbF5--FK0=

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemscene.com [chemscene.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 2,5-Dichloropyridine(16110-09-1) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Bromomethyl)-3,5-dichloropyridine: Properties, Synthesis, and Applications

Executive Summary: 2-(Bromomethyl)-3,5-dichloropyridine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and an electronically modified dichloropyridine ring, renders it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, details a validated synthetic protocol, explores its characteristic reactivity as a potent alkylating agent, and discusses its applications in the development of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, this compound represents a key intermediate for introducing the 3,5-dichloropyridin-2-ylmethyl moiety, a scaffold associated with diverse biological activities.

Introduction and Structural Elucidation

This compound (CAS No. 1227502-19-3) is a trifunctionalized heterocyclic compound. Its structure is defined by a pyridine core substituted with two chlorine atoms at the 3 and 5 positions and a bromomethyl group at the 2-position.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom and the two chlorine substituents act as electron-withdrawing groups, influencing the overall electron density and reactivity of the ring.

-

Dichlorination Pattern: The chlorine atoms at the 3 and 5 positions significantly modulate the electronic properties of the pyridine scaffold. This pattern is a known feature in various biologically active molecules.[1]

-

Bromomethyl Group: This is the primary reactive center of the molecule. The carbon of the methyl group is analogous to a benzylic carbon, making the attached bromine a good leaving group in nucleophilic substitution reactions.[2][3] This "benzylic-like" reactivity is the cornerstone of its synthetic utility.

These features combine to make this compound a versatile electrophilic building block for creating new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 1227502-19-3 | |

| Molecular Formula | C₆H₄BrCl₂N | |

| Molecular Weight | 240.91 g/mol | |

| Appearance | Solid (form not specified) | Inferred from properties |

| Purity | ≥98% | |

| Storage | Sealed in dry, 2-8°C | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | |

| LogP | 3.2833 | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 1 |

Synthesis and Mechanistic Insights

The most logical and widely practiced method for synthesizing 2-(bromomethyl) substituted pyridines is through the free-radical bromination of the corresponding 2-methylpyridine precursor. This transformation is a variation of the Wohl-Ziegler reaction.[4]

Synthetic Workflow: Radical Bromination

The synthesis initiates from 2-methyl-3,5-dichloropyridine. The core of the reaction is the selective bromination of the methyl group, which is activated by its position adjacent to the aromatic pyridine ring.

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-3,5-dichloropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3,5-dichloropyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. While specific detailed experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on established chemical principles. This document covers the compound's identification, molecular structure, and physico-chemical properties. Furthermore, it delves into its potential synthetic pathways, predicted reactivity, and prospective applications in drug discovery, drawing parallels with related structures. Safety protocols for handling this class of compounds are also discussed to ensure best laboratory practices.

Compound Identification and Molecular Structure

CAS Number: 1227502-19-3[1]

Molecular Formula: C₆H₄BrCl₂N[1]

Molecular Weight: 240.91 g/mol [1]

Synonyms: While no common synonyms are widely reported, systematic names such as 3,5-dichloro-2-(bromomethyl)pyridine may be encountered.

The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a bromomethyl group at the 2 position. The presence of the electron-withdrawing chlorine atoms significantly influences the electronic properties of the pyridine ring, while the bromomethyl group serves as a reactive handle for a variety of chemical transformations.

Structural Representation:

Caption: A plausible synthetic workflow for this compound.

Experimental Considerations

-

Starting Material: The synthesis of the precursor, 2-methyl-3,5-dichloropyridine, would be the initial step.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions. [2][3]* Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically required to initiate the reaction, often with heat or UV light. [2]* Solvent: An inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is generally used.

-

Reaction Control: Careful control of reaction conditions is crucial to prevent over-bromination or other side reactions.

-

Purification: The crude product would likely require purification by column chromatography or recrystallization to remove unreacted starting material, succinimide byproduct, and any di-brominated species.

Reactivity and Chemical Profile

The reactivity of this compound is dominated by the bromomethyl group, which is analogous to a benzylic bromide. The C-Br bond is polarized, making the carbon atom electrophilic and a good substrate for nucleophilic substitution reactions. The stability of the potential carbocation intermediate is enhanced by the adjacent pyridine ring, although the electron-withdrawing effects of the chlorine atoms may modulate this.

Key Reactions

-

Nucleophilic Substitution: This is the most probable and synthetically useful reaction for this compound. It is expected to react readily with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce new functional groups. This makes it a valuable building block for creating more complex molecules. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. [4]* Alkylation Agent: Due to its reactivity towards nucleophiles, it serves as a potent alkylating agent. This property is often exploited in medicinal chemistry to attach the 3,5-dichloropyridin-2-ylmethyl moiety to a core scaffold.

Applications in Drug Development and Research

While specific examples of this compound in drug development are not prominent in the literature, the pyridine scaffold is a well-established and important feature in many approved drugs. [5][6][7]The unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel bioactive molecules.

Potential Roles in Medicinal Chemistry

-

Building Block for Active Pharmaceutical Ingredients (APIs): The primary application of this compound is as a versatile intermediate. The bromomethyl group allows for its covalent attachment to various molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).

-

Introduction of a Dichloropyridine Moiety: The 3,5-dichloropyridine fragment can be crucial for biological activity. The chlorine atoms can participate in halogen bonding and other interactions with biological targets, and their presence can modulate the lipophilicity and metabolic stability of a drug candidate.

-

Analogue Synthesis: It can be used to synthesize analogues of known drugs or natural products to improve their efficacy, selectivity, or pharmacokinetic properties.

It is important to distinguish this compound from its isomer, 2-Bromo-3,5-dichloropyridine (CAS No. 14482-51-0) . The latter has the bromine atom directly attached to the pyridine ring and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals through reactions like cross-coupling. [8][9]The different placement of the bromine atom leads to significantly different chemical reactivity and applications.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its structure as a halogenated pyridine and a reactive alkylating agent, stringent safety precautions are necessary.

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. A face shield may be necessary if there is a risk of splashing. [10]* Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. [10]* Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. As a potential alkylating agent, it should be treated as a possible mutagen and carcinogen. [11][12]Alkylating agents are known to be hazardous and require careful handling. [11][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its CAS number is 1227502-19-3. The presence of a reactive bromomethyl group attached to a dichlorinated pyridine ring makes it a potent alkylating agent and a useful building block for the synthesis of complex organic molecules. While detailed experimental protocols and specific applications in drug development are scarce in the public domain, its potential is evident from the widespread use of similar pyridine-containing compounds in medicinal chemistry. Researchers and scientists working with this compound should rely on fundamental principles of organic chemistry for its synthesis and application and adhere to strict safety protocols for handling reactive alkylating agents.

References

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. Available at: [Link]

- Process for preparing 2-halo-5-halomethylpyridines. Google Patents.

-

Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. Available at: [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

-

Reactions at the Benzylic Position. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Available at: [Link]

-

Benzylic Bromination. Chemistry Steps. Available at: [Link]

- Preparation of 2-(Chloromethyl)pyridine. Google Patents.

-

Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

2-Chloromethylpyridine. Wikipedia. Available at: [Link]

-

Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Available at: [Link]

-

2-Bromo-3,5-dichloropyridine. PubChem. Available at: [Link]

-

2,6-Bis(bromomethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

-

Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. University of Washington Environmental Health & Safety. Available at: [Link]

-

2-Bromo-3,5-dichloropyridine CAS#: 14482-51-0. ChemWhat. Available at: [Link]

-

HANDLING OF HAZARDOUS DRUGS. B. Braun Vet Care. Available at: [Link]

-

ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. innospk.com [innospk.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. www3.paho.org [www3.paho.org]

- 12. osha.gov [osha.gov]

- 13. bbraun-vetcare.com [bbraun-vetcare.com]

Spectroscopic Profile of 2-(Bromomethyl)-3,5-dichloropyridine: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 2-(Bromomethyl)-3,5-dichloropyridine (CAS No. 1227502-19-3). Due to the limited availability of experimentally derived public data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a foundational understanding of the key spectral features to aid in the identification, characterization, and quality control of this halogenated pyridine derivative.

Introduction: The Significance of Spectroscopic Characterization

This compound is a functionalized heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple reactive sites—the dichlorinated pyridine ring and the bromomethyl group—makes it a versatile intermediate. Accurate structural confirmation and purity assessment are paramount for its effective use in multi-step syntheses. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical toolkit for achieving this, offering unambiguous structural elucidation and impurity profiling.

This guide explains the causality behind the predicted spectral features, providing a framework for researchers to interpret their own experimental data. The protocols described herein are based on standard, validated methodologies to ensure reproducibility and scientific rigor.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC name this compound and molecular formula C₆H₄BrCl₂N, dictates its spectroscopic behavior. The key structural elements are the dichlorinated pyridine ring and the bromomethyl substituent, each contributing distinct signals in the various spectroscopic analyses.

dot

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two signals for the aromatic protons on the pyridine ring and one signal for the methylene (-CH₂Br) protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.3 | Doublet (d) | 1H | H-6 |

| ~ 7.9 | Doublet (d) | 1H | H-4 |

| ~ 4.6 | Singlet (s) | 2H | -CH₂Br |

Interpretation and Causality

-

Aromatic Protons (H-6 and H-4): The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms deshields the ring protons, causing them to appear at a relatively high chemical shift (downfield). The proton at the 6-position (H-6) is adjacent to the nitrogen atom and is expected to be the most deshielded. The proton at the 4-position (H-4) will be at a slightly lower chemical shift. These two protons are expected to show a small coupling (⁴J), appearing as doublets. This prediction is based on data from similar compounds like 2-amino-3,5-dichloropyridine, where aromatic protons appear in the 7.5-8.0 ppm range.[1]

-

Methylene Protons (-CH₂Br): The protons of the bromomethyl group are attached to a carbon adjacent to an electronegative bromine atom and the aromatic ring, which deshields them. They are expected to appear as a singlet around 4.6 ppm, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the bromomethyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-2 |

| ~ 148 | C-6 |

| ~ 138 | C-4 |

| ~ 133 | C-3 |

| ~ 125 | C-5 |

| ~ 30 | -CH₂Br |

Interpretation and Causality

-

Pyridine Ring Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the chlorine substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most downfield. The presence of chlorine atoms will also influence the chemical shifts of the carbons they are attached to (C-3 and C-5).

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is directly attached to an electronegative bromine atom, which causes a downfield shift. This is consistent with the known effect of halogen substitution on alkyl carbon chemical shifts.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 1600-1450 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| ~ 1220-1200 | Strong | C-H Wag | -CH₂Br |

| ~ 850-750 | Strong | C-Cl Stretch | Aryl-Cl |

| ~ 680-550 | Medium | C-Br Stretch | Alkyl-Br |

Interpretation and Causality

-

Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

-

Pyridine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.

-

-CH₂Br Wagging: A strong band around 1210 cm⁻¹ is often observed for the wagging vibration of a CH₂Br group.

-

C-Cl and C-Br Stretches: The presence of strong absorptions in the fingerprint region corresponding to the carbon-chlorine and carbon-bromine stretching vibrations provides direct evidence for the halogen substituents. The C-Cl stretch is expected at a higher wavenumber than the C-Br stretch due to the higher bond strength and lower mass of chlorine compared to bromine.

Experimental Protocol: IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

| m/z | Predicted Relative Abundance (%) | Assignment |

| 241/243/245 | Isotopic pattern | [M]⁺ (Molecular Ion) |

| 162/164 | High | [M - Br]⁺ |

Interpretation and Causality

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to exhibit a characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex pattern of peaks around m/z 241, 243, and 245.

-

Major Fragmentation Pathway: The most likely initial fragmentation is the loss of a bromine radical (•Br) from the molecular ion. This is because the C-Br bond is relatively weak and the resulting cation, the 3,5-dichloropyridin-2-ylmethyl cation, is stabilized by the aromatic ring. This fragment would produce a significant signal at m/z 162 (with its corresponding isotope peak at m/z 164).

dot

Caption: Predicted Fragmentation Pathway in Mass Spectrometry

Experimental Protocol: MS Data Acquisition

A typical procedure for mass spectral analysis would be:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the identification and characterization of this compound. The provided standard operating procedures for data acquisition ensure that researchers can generate reliable and reproducible experimental data. This guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating more efficient and accurate chemical analysis.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Reactivity of the bromomethyl group in 2-(Bromomethyl)-3,5-dichloropyridine

An In-Depth Technical Guide to the Reactivity and Application of 2-(Bromomethyl)-3,5-dichloropyridine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its synthetic utility is dominated by the reactivity of the bromomethyl group, which acts as a potent electrophilic handle for the introduction of diverse functional moieties. This guide provides an in-depth exploration of the chemical behavior of this group, grounded in fundamental mechanistic principles. We will dissect the causality behind its enhanced reactivity, present field-proven protocols for its key transformations, and contextualize its application in complex molecule synthesis. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the unique synthetic potential of this versatile reagent.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are foundational scaffolds in medicinal chemistry and materials science.[1][2] The specific substitution pattern of this compound (CAS No. 1227502-19-3) creates a molecule with distinct and highly useful reactivity profiles.[3] The core structure consists of a pyridine ring substituted with two electron-withdrawing chlorine atoms and a reactive bromomethyl group at the 2-position.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

-

The Bromomethyl Group: A primary benzylic-like halide, this group is an excellent electrophile, primed for nucleophilic substitution reactions.

-

The Dichloropyridine Core: The chlorine atoms provide sites for potential late-stage functionalization via cross-coupling reactions and modulate the electronic properties of the entire molecule.

This guide will focus primarily on the bromomethyl group, whose reactivity is the cornerstone of this reagent's utility in building molecular complexity.

Synthesis of the Core Reagent

The most common and scalable route to this compound is the radical bromination of its precursor, 2-methyl-3,5-dichloropyridine. This transformation leverages the stability of the resulting benzylic-like radical intermediate.

Radical Bromination Workflow

The reaction proceeds via a standard free-radical chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN).

Caption: Workflow for radical bromination to synthesize the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard radical bromination procedures for similar substrates.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3,5-dichloropyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV or incandescent lamp to facilitate radical initiation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

-

Purification: Concentrate the filtrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

The Core Reactivity: Nucleophilic Substitution at the Bromomethyl Carbon

The primary mode of reactivity for this compound is nucleophilic substitution. The electron-withdrawing nature of the dichloropyridine ring significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.

Mechanistic Rationale: The SN2 Pathway

The reaction overwhelmingly proceeds via a bimolecular (SN2) mechanism.[5] This is dictated by two key factors:

-

Steric Accessibility: The carbon is a primary center, offering minimal steric hindrance to the incoming nucleophile's backside attack.

-

Electronic Activation: The pyridine ring and chlorine atoms pull electron density away from the methylene carbon, creating a significant partial positive charge (δ+) and weakening the C-Br bond. Bromide is an excellent leaving group, further facilitating the reaction.[6][7]

The concerted SN2 mechanism involves the simultaneous formation of the Nucleophile-Carbon bond and cleavage of the Carbon-Bromine bond through a high-energy transition state.[6]

Note: The above DOT script is a conceptual representation. For actual image generation, image URLs would need to be replaced.

Caption: The concerted SN2 mechanism at the bromomethyl group.

Versatility in Synthesis: A Survey of Effective Nucleophiles

The high reactivity of the C-Br bond allows for the formation of a wide variety of new bonds. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[5]

| Nucleophile Type | Example Nucleophile | Resulting Bond | Product Class | Typical Conditions |

| O-Nucleophile | Sodium Phenoxide (NaOPh) | C-O | Aryl Ether | K₂CO₃, Acetone, Reflux |

| N-Nucleophile | Piperidine | C-N | Tertiary Amine | K₂CO₃, CH₃CN, 60 °C |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | C-S | Thioether | NaOH, EtOH, RT |

| C-Nucleophile | Sodium Cyanide (NaCN) | C-C | Nitrile | DMSO, 50 °C |

Protocol Example: Synthesis of 2-(Phenoxymethyl)-3,5-dichloropyridine

This protocol details a Williamson-type ether synthesis, a classic SN2 reaction.[5]

-

Reagents and Setup: To a solution of phenol (1.0 eq) in acetone (10 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 15 minutes.

-

Substrate Addition: Add a solution of this compound (1.05 eq) in acetone dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

Orthogonal Reactivity and Advanced Applications

While the bromomethyl group is the primary site of reactivity under nucleophilic conditions, the chloro-substituents on the pyridine ring offer opportunities for subsequent transformations, typically under palladium catalysis.[8][9] This orthogonality is a key advantage, allowing for stepwise, selective functionalization of the molecule. For instance, after a nucleophile has been installed at the methyl position, a Suzuki or Buchwald-Hartwig amination could be performed at one of the chloro positions.[10] This makes this compound a valuable linchpin in strategies for building complex, highly decorated heterocyclic compounds for drug discovery pipelines.[11][12]

Conclusion

The reactivity of the bromomethyl group in this compound is robustly and predictably governed by the SN2 mechanism. Its electrophilicity, enhanced by the electronic properties of the dichloropyridine core, makes it an exceptionally versatile handle for C-O, C-N, C-S, and C-C bond formation. By understanding the mechanistic underpinnings and employing validated protocols, researchers can effectively harness this reagent to accelerate the synthesis of complex molecular targets, driving innovation in pharmaceutical and agrochemical development.

References

- Vertex AI Search. Exploring 2-Bromo-3,5-Dichloropyridine: Properties and Applications.

- Chem-Impex. 2-Bromo-3,5-dichloropyridine.

- J&K Scientific. 2-Bromo-3,5-dichloropyridine | 14482-51-0.

- Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.

- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- ChemScene. This compound | 1227502-19-3.

- Chemical Reviews. Nucleophilic Substitution Reactions by Electron Transfer.

- Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions.

- BYJU'S. Nucleophilic Substitution Reaction.

- Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2,3-dichloropyridine: A Versatile Intermediate.

- Wikipedia. Nucleophilic substitution.

- YouTube. Palladium Cross Coupling Reactions 1. An Introduction.

- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Frontiers: The Significance of 3-Bromo-2,5-Dichloropyridine.

- Benchchem. Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group.

- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(dibromomethyl)thiophene Derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

The Strategic Utility of 2-(Bromomethyl)-3,5-dichloropyridine: A Technical Guide for Medicinal Chemists

Abstract

The 3,5-dichloropyridine scaffold has cemented its status as a privileged structure in modern medicinal chemistry, serving as a cornerstone for a multitude of potent and selective therapeutic agents.[1] Its unique electronic signature and defined substitution pattern offer a versatile platform for crafting molecules targeting a wide array of biological pathways. This technical guide delves into the specific potential of a highly reactive and synthetically valuable derivative: 2-(Bromomethyl)-3,5-dichloropyridine . We will explore its synthesis, reactivity, and, most critically, its strategic application as a key building block for introducing the (3,5-dichloropyridin-2-yl)methyl moiety into bioactive scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent electrophile in their discovery programs.

Introduction: The Value Proposition of the (3,5-Dichloropyridin-2-yl)methyl Moiety

The pyridine ring is a ubiquitous feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, serve as a bioisostere for a phenyl ring, and fine-tune the physicochemical properties of a molecule. The addition of two chlorine atoms at the 3 and 5 positions significantly alters the electronic landscape of the pyridine ring, enhancing its utility in several ways:

-

Modulation of pKa: The electron-withdrawing nature of the chlorine atoms lowers the basicity of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and improving oral bioavailability.

-

Enhanced Receptor Interactions: The chlorine atoms can participate in halogen bonding and other non-covalent interactions within a receptor's binding pocket, leading to increased potency and selectivity.

-

Metabolic Stability: The C-Cl bonds are generally stable to metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.

The 2-(bromomethyl) group transforms this privileged scaffold into a highly versatile electrophilic building block. The benzylic-like position of the bromine atom makes it an excellent leaving group, primed for nucleophilic substitution reactions. This allows for the efficient and targeted installation of the (3,5-dichloropyridin-2-yl)methyl fragment onto a variety of molecular frameworks, a common strategy in the construction of complex therapeutic agents.

Synthesis of this compound

While a direct, single-step synthesis from readily available precursors is not extensively documented in peer-reviewed literature, a robust synthesis can be envisioned through a multi-step sequence, adapting established methodologies for pyridine functionalization. A plausible and efficient route would commence with the radical bromination of 2-methyl-3,5-dichloropyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-3,5-dichloropyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3,5-dichloropyridine (1.0 eq) and carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safe source of bromine radicals, avoiding the use of hazardous liquid bromine.

-

Radical Initiator (BPO or AIBN): The reaction proceeds via a free-radical mechanism. A radical initiator is necessary to initiate the homolytic cleavage of the N-Br bond in NBS.

-

Solvent: A non-polar, inert solvent like CCl₄ is ideal for radical reactions and for solubilizing the starting materials.

-

Aqueous Workup: The washes with NaHCO₃ and brine are to remove any acidic byproducts and residual water-soluble impurities.

Reactivity and Potential Applications in Medicinal Chemistry

The primary utility of this compound lies in its reactivity as an electrophile in Sₙ2 reactions. The bromomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This provides a direct and efficient method for forging new carbon-heteroatom bonds.

Alkylation of Phenols: Synthesis of Aryl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry, and this compound is an ideal substrate for this reaction. The reaction of a phenol with this building block, typically in the presence of a mild base, yields the corresponding aryl ether. This motif is prevalent in many kinase inhibitors, where the ether linkage correctly positions the pyridine headpiece for interaction with the hinge region of the kinase.

Example Application: Synthesis of a Proto-FGFR Inhibitor Scaffold

Fibroblast Growth Factor Receptor (FGFR) inhibitors often feature a substituted pyridine or pyrimidine core. The (3,5-dichloropyridin-2-yl)methoxy moiety can serve as a key pharmacophore.

Experimental Protocol: Synthesis of 2-((4-Nitrophenoxy)methyl)-3,5-dichloropyridine

Materials:

-

This compound

-

4-Nitrophenol

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in acetone dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 2-((4-Nitrophenoxy)methyl)-3,5-dichloropyridine.

Rationale: The resulting ether could be further elaborated. For instance, reduction of the nitro group to an amine would provide a handle for the introduction of various substituents via amide coupling or reductive amination, allowing for the exploration of the structure-activity relationship (SAR) in an FGFR inhibitor program.

Alkylation of Amines: Synthesis of Substituted Amines

The reaction of this compound with primary or secondary amines provides a straightforward route to secondary and tertiary amines, respectively.[2] A significant challenge in the N-alkylation of amines is the potential for overalkylation.[3] However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved.

Example Application: Synthesis of Novel P2X7 Receptor Antagonist Analogs

P2X7 receptor antagonists are being investigated for the treatment of inflammatory diseases.[4] Many of these compounds feature a central pyridine core.

Experimental Protocol: Synthesis of N-Benzyl-1-(3,5-dichloropyridin-2-yl)methanamine

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

-

To a solution of benzylamine (2.0 eq) in acetonitrile, add triethylamine (1.2 eq).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of this compound (1.0 eq) in acetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield N-Benzyl-1-(3,5-dichloropyridin-2-yl)methanamine.

Rationale: The use of an excess of the primary amine helps to minimize dialkylation. The resulting secondary amine can be a final product or a versatile intermediate for further functionalization.

Alkylation of Thiols: Synthesis of Thioethers

Thioethers are important functional groups in medicinal chemistry, often used to introduce flexibility or to act as metabolically stable linkers. The reaction of this compound with thiols or their corresponding thiolates provides a high-yielding route to (3,5-dichloropyridin-2-yl)methyl thioethers.[5]

Example Application: Development of Covalent Inhibitors

The thioether linkage can be incorporated into warheads for covalent inhibitors, where the sulfur atom can participate in interactions with the target protein.

Experimental Protocol: Synthesis of 2-(((4-Methoxyphenyl)thio)methyl)-3,5-dichloropyridine

Materials:

-

This compound

-

4-Methoxybenzenethiol

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

Procedure:

-

To a solution of 4-methoxybenzenethiol (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0°C.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of this compound (1.05 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-(((4-Methoxyphenyl)thio)methyl)-3,5-dichloropyridine.

Rationale: The formation of the thiolate in situ with a strong base ensures a rapid and efficient Sₙ2 reaction. The resulting thioether can be evaluated for its biological activity or further modified.

Data Presentation and Workflow Visualization

Table 1: Summary of Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Base | Solvent | Product Type | Potential Application Area |

| Phenols | 4-Nitrophenol | K₂CO₃ | Acetone | Aryl Ether | Kinase Inhibitors |

| Amines | Benzylamine | Et₃N | Acetonitrile | Secondary Amine | GPCR Ligands, Ion Channel Modulators |

| Thiols | 4-Methoxybenzenethiol | NaH | THF | Thioether | Covalent Inhibitors, Enzyme Modulators |

Diagram 1: General Synthetic Utility of this compound

Caption: Versatile Sₙ2 reactions of this compound.

Diagram 2: Workflow for the Synthesis and Application of the Building Block

Caption: Synthetic workflow from starting material to lead optimization.

Conclusion and Future Outlook

This compound represents a potent and versatile building block for medicinal chemists. Its inherent reactivity, combined with the desirable properties of the 3,5-dichloropyridine scaffold, makes it an invaluable tool for the rapid synthesis of compound libraries and the strategic design of novel therapeutic agents. The straightforward access to a range of ethers, amines, and thioethers from this single intermediate allows for a comprehensive exploration of the chemical space around a core scaffold. As the demand for novel, potent, and selective drugs continues to grow, the strategic application of such reactive intermediates will undoubtedly play a crucial role in accelerating the drug discovery process.

References

-

PrepChem. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

-

Semantic Scholar. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Available at: [Link]

-

Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

Sources

- 1. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Utility of 2-(Bromomethyl)-3,5-dichloropyridine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Intermediate

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of halogenated heterocyclic building blocks is a cornerstone of molecular design. Among these, 2-(bromomethyl)-3,5-dichloropyridine has emerged as a highly valuable and reactive intermediate. Its trifunctional nature—a pyridine core substituted with two chlorine atoms and a reactive bromomethyl group—offers a powerful toolkit for medicinal chemists and process scientists. The chlorine atoms modulate the electronic properties of the pyridine ring and provide sites for further functionalization, while the bromomethyl group serves as a potent electrophile for the introduction of a wide array of molecular fragments through nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization in complex molecular construction.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1227502-19-3 | |

| Molecular Formula | C₆H₄BrCl₂N | |

| Molecular Weight | 240.91 g/mol | |

| Appearance | Off-white solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Sealed in dry, 2-8°C |

Safety and Handling: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. It is an irritant and may cause skin, eye, and respiratory irritation.

Synthesis of this compound: A Mechanistic Perspective

The primary route to this compound involves the free-radical bromination of its precursor, 2-methyl-3,5-dichloropyridine. This reaction, often referred to as a Wohl-Ziegler bromination, leverages the enhanced stability of the benzylic radical intermediate.[1]

Synthesis of the Precursor: 2-Methyl-3,5-dichloropyridine

The synthesis of the key precursor, 2-methyl-3,5-dichloropyridine, can be approached through various synthetic strategies, often starting from more readily available pyridine derivatives. While a definitive, universally adopted industrial process is not widely published, plausible synthetic routes can be devised based on established pyridine chemistry. One potential route involves the chlorination of a suitable methylpyridine derivative. For instance, the selective chlorination of 2-chloro-5-methylpyridine could yield the desired 2,3-dichloro-5-methylpyridine, a close analog.[2]

Benzylic Bromination: The Wohl-Ziegler Reaction

The conversion of the methyl group of 2-methyl-3,5-dichloropyridine to the corresponding bromomethyl derivative is typically achieved using a free-radical initiator and a source of bromine radicals. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination.[1] The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The mechanism proceeds through a three-step radical chain reaction:

-

Initiation: Homolytic cleavage of the radical initiator or the N-Br bond of NBS generates the initial radical species.

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-3,5-dichloropyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to form the desired product and another bromine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol: Conceptual Free-Radical Bromination

Disclaimer: The following is a generalized protocol based on established principles of Wohl-Ziegler bromination and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3,5-dichloropyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Applications as a Synthetic Intermediate

The synthetic utility of this compound lies predominantly in the high reactivity of the bromomethyl group towards nucleophilic substitution. This moiety acts as a potent electrophile, readily undergoing SN2 reactions with a diverse range of nucleophiles.[3] This allows for the facile introduction of the 3,5-dichloro-2-pyridylmethyl scaffold into larger molecules, a common strategy in the design of biologically active compounds.

Applications in Pharmaceutical and Agrochemical Synthesis

The 3,5-dichloropyridine motif is a prevalent scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The ability of this compound to readily introduce this core structure makes it a valuable intermediate in drug discovery and development. Its derivatives are explored for a wide range of therapeutic targets.[4][5]

Conceptual Application in Active Pharmaceutical Ingredient (API) Synthesis

While specific examples in publicly available literature are limited, one can conceptualize the use of this compound in the synthesis of a hypothetical API. For instance, in the development of a novel kinase inhibitor, a key pharmacophore might be an amine or a phenol. The reaction of this nucleophilic pharmacophore with this compound would efficiently link the 3,5-dichloro-2-pyridylmethyl moiety to the core structure of the potential drug candidate.

Experimental Protocol: Conceptual Nucleophilic Substitution with a Phenolic Nucleophile

Disclaimer: The following is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions.

-

Reaction Setup: In a round-bottom flask, dissolve the phenolic nucleophile (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (1.2-1.5 eq.), to the solution to deprotonate the phenol.

-

Electrophile Addition: Add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a potent and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its well-defined reactivity, centered on the electrophilic nature of the bromomethyl group, allows for the predictable and efficient construction of complex molecules containing the 3,5-dichloro-2-pyridylmethyl scaffold. While detailed synthetic procedures for this specific intermediate are not abundantly available in the public domain, its preparation via the free-radical bromination of 2-methyl-3,5-dichloropyridine is a logical and mechanistically sound approach. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly important role in the innovation and development of new chemical entities with therapeutic and agricultural significance. Further exploration and publication of its synthetic utility will be invaluable to the broader scientific community.

References

- Ansari, W. H., & Khan, I. A. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5344-5347.

- Liu, B., & Ding, K. (2015). Synthesis of 2,3-dichloro-5-picoline. Shandong Chemical Industry, 44(24), 18-20.

-

J&K Scientific. (n.d.). 2-Bromo-3,5-dichloropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-